molecular formula C8H8Cl2N2O3 B13685496 2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride

2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride

Cat. No.: B13685496
M. Wt: 251.06 g/mol
InChI Key: AQJUGKWXVFAXQH-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride is a chemical compound with the molecular formula C8H9ClN2O3 It is known for its unique structure, which includes an amino group, a chloro group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amino group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride: Similar structure but lacks the chloro group.

    2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride: Similar structure but lacks the nitro group.

    2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride: Similar structure but has a hydroxy group instead of a nitro group.

Uniqueness

2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Hydrochloride is unique due to the presence of both chloro and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8Cl2N2O3

Molecular Weight

251.06 g/mol

IUPAC Name

2-amino-1-(4-chloro-3-nitrophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H7ClN2O3.ClH/c9-6-2-1-5(8(12)4-10)3-7(6)11(13)14;/h1-3H,4,10H2;1H

InChI Key

AQJUGKWXVFAXQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)[N+](=O)[O-])Cl.Cl

Origin of Product

United States

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